Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains both thiadiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate with appropriate reagents to form the oxadiazole ring. One common method involves the use of hydrazine hydrate and a substituted isothiocyanic ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, isothiocyanic esters, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thidiazuron: An analog of cytokinins used in plant biotechnology.
Ethyl 5-amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl-1H-pyrazole-4-carboxylate: Another compound with a similar structure.
Uniqueness
Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its combination of thiadiazole and oxadiazole rings, which confer specific biological activities and chemical properties. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H8N4O3S |
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Molecular Weight |
240.24 g/mol |
IUPAC Name |
ethyl 5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H8N4O3S/c1-3-14-8(13)6-9-7(15-11-6)5-4(2)10-12-16-5/h3H2,1-2H3 |
InChI Key |
YJWDRUSGQIHXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=C(N=NS2)C |
Origin of Product |
United States |
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